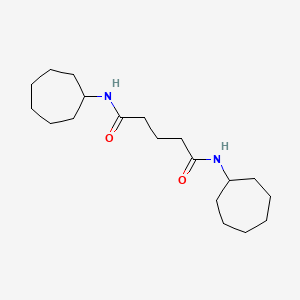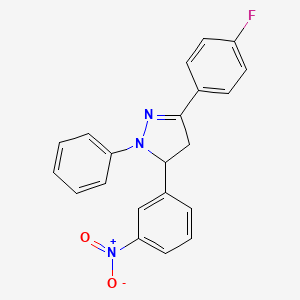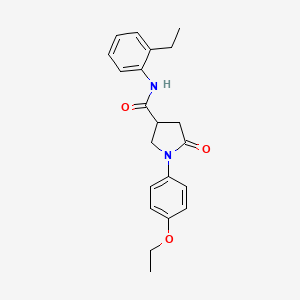![molecular formula C23H31ClN2O B4037591 2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE](/img/structure/B4037591.png)
2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE
Overview
Description
2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE is a synthetic organic compound that features a unique combination of adamantane and piperazine moieties
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the synthesis of specialized materials or as a catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Piperazine Derivative Synthesis: The piperazine ring is substituted with a 5-chloro-2-methylphenyl group.
Coupling Reaction: The adamantane derivative is coupled with the substituted piperazine under appropriate conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are the primary products.
Substitution: Substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, altering their activity. The adamantane moiety could enhance lipophilicity, aiding in membrane penetration, while the piperazine ring might interact with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(ADAMANTAN-1-YL)-1-[4-(2-METHYLPHENYL)PIPERAZIN-1-YL]ETHANONE
- 2-(ADAMANTAN-1-YL)-1-[4-(5-CHLOROPHENYL)PIPERAZIN-1-YL]ETHANONE
Uniqueness
The presence of both the adamantane and the 5-chloro-2-methylphenyl groups makes this compound unique. These structural features may confer specific biological activities or chemical properties that are distinct from similar compounds.
Properties
IUPAC Name |
2-(1-adamantyl)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O/c1-16-2-3-20(24)11-21(16)25-4-6-26(7-5-25)22(27)15-23-12-17-8-18(13-23)10-19(9-17)14-23/h2-3,11,17-19H,4-10,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLLZDWWTFCRMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N',N'-dimethyl-N-(2-methylbenzyl)ethane-1,2-diamine](/img/structure/B4037508.png)



![N-{4-[4-(OXOLANE-2-AMIDO)PHENOXY]PHENYL}OXOLANE-2-CARBOXAMIDE](/img/structure/B4037547.png)
![dimethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4037554.png)
![N1N2-BIS[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BENZENE-12-DICARBOXAMIDE](/img/structure/B4037562.png)
![4-(dimethylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-naphthamide](/img/structure/B4037568.png)
![methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4037576.png)
![1-methyl-4-(2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperazin-2-one](/img/structure/B4037599.png)

![2-(4-chlorophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B4037614.png)


